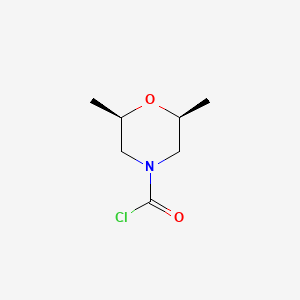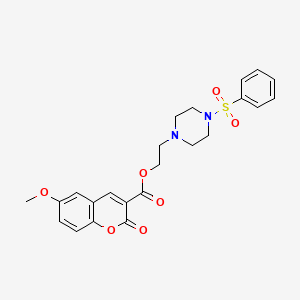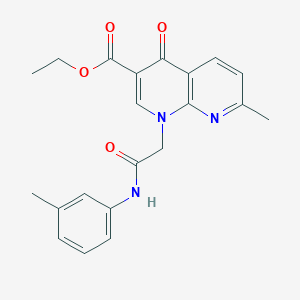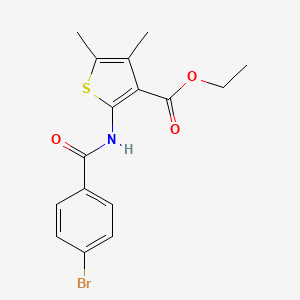![molecular formula C22H18Br2N2O5 B2960356 5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 477889-01-3](/img/structure/B2960356.png)
5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione, also known as 4-bromo-2-oxoethyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione, is an organic compound that has been studied for its use in scientific research applications. This compound is a member of the diazinane family, which are cyclic compounds with a five-membered ring containing two nitrogen atoms. It has been used in various applications including as a reactant in organic synthesis, as a ligand in coordination chemistry, and as a reagent in analytical chemistry.
Aplicaciones Científicas De Investigación
Photophysical Properties and Organic Electronics
Research in the area of photophysics has demonstrated the potential of compounds with complex aromatic structures, such as those related to the given compound, in applications like organic light-emitting diodes (OLEDs). Compounds with intricate arrangements of aromatic units and halogen substituents have been studied for their unique electronic and optical properties. For instance, the exploration of charge transport properties in Pechmann dyes indicates the potential of structurally similar compounds in OLED materials due to their favorable optoelectronic characteristics and charge transport behavior (Wazzan & Irfan, 2019).
Polymer Synthesis
In polymer chemistry, the incorporation of complex organic molecules with specific functionalities, such as diazine rings and bromophenyl groups, has been explored for synthesizing novel polymeric materials. These materials are investigated for various applications, including high-performance plastics and advanced composite materials. The synthesis and characterization of new polymers incorporating similar molecular frameworks demonstrate their potential utility in creating materials with desirable thermal and mechanical properties (Hamciuc et al., 2005).
Catalysis and Organic Transformations
Compounds bearing diazine units and halogenated phenyl groups have also been pivotal in catalysis research. These molecules can act as ligands in transition metal complexes, which are effective catalysts for various organic transformations, including cross-coupling reactions and polymerizations. The development of catalysts utilizing similar structures has led to more efficient and selective synthetic pathways for producing valuable chemical products (Schmid et al., 2001).
Materials for Optoelectronics
The study of molecular materials for optoelectronic applications has included the investigation of compounds with bromophenyl units and complex core structures. These materials are researched for their potential in devices such as solar cells and photodetectors, where the manipulation of light absorption and charge transport properties is crucial. The design and synthesis of amorphous molecular materials with bipolar character for electroluminescence show the utility of similar compounds in achieving tunable light emission for OLED applications (Doi et al., 2003).
Mecanismo De Acción
- Inhibition of Mdm2 by this compound prevents p53 degradation, allowing p53 to accumulate and exert its cellular effects .
- This mode of action is particularly relevant in cancer therapy, where restoring p53 activity is desirable .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Not reported. Data is lacking. No specific details on metabolism. Not specified. Not provided. Not documented .
Result of Action
Action Environment
Propiedades
IUPAC Name |
5,5-bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Br2N2O5/c1-25-19(29)22(20(30)26(2)21(25)31,11-17(27)13-3-7-15(23)8-4-13)12-18(28)14-5-9-16(24)10-6-14/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOSVKHIIZVQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)(CC(=O)C2=CC=C(C=C2)Br)CC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Br2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide](/img/structure/B2960273.png)

![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2960275.png)
![N-(2-methoxyethyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2960278.png)
![N-(5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2960281.png)



![N-(2-chlorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2960288.png)




![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2960295.png)